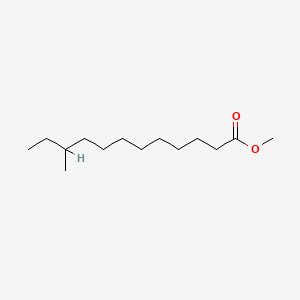

Methyl 10-methyldodecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 10-methyldodecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-4-13(2)11-9-7-5-6-8-10-12-14(15)16-3/h13H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYNTTGOJGLDCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334618 | |

| Record name | Methyl 10-methyldodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-65-7 | |

| Record name | Methyl 10-methyldodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Natural Occurrence of Branched-Chain Fatty Acid Methyl Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by one or more methyl branches along their acyl chain. Their corresponding methyl esters (BCFAMEs) are commonly analyzed to determine the BCFA composition of a biological sample. While not as ubiquitous as their straight-chain counterparts, BCFAs and by extension, BCFAMEs as derivatives, are found across various domains of life, including bacteria, marine organisms, plants, and animals, where they play crucial roles in membrane fluidity, chemical signaling, and energy storage. This technical guide provides an in-depth overview of the natural occurrence of BCFAMEs, detailing their distribution, biosynthesis, and physiological significance. Furthermore, it offers comprehensive experimental protocols for their extraction, derivatization, and quantification, alongside visualizations of relevant biochemical pathways to support researchers in this field.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids are aliphatic carboxylic acids with a hydrocarbon chain that contains one or more methyl groups as side chains. The position and number of these methyl branches give rise to a wide variety of structures, with the most common being the iso and anteiso forms, where the methyl group is located on the penultimate (n-2) or antepenultimate (n-3) carbon atom, respectively. BCFAs are integral components of cell membranes, particularly in bacteria, where they contribute to maintaining membrane fluidity and function. In ruminant animals, BCFAs in meat and dairy products are known to influence flavor and aroma.[1] Emerging research has also highlighted their potential in inhibiting cancer cell proliferation. The analysis of BCFAs is almost exclusively performed after their conversion to fatty acid methyl esters (FAMEs), which are more volatile and amenable to gas chromatography.[2] Therefore, the term "natural occurrence of BCFAMEs" in the context of analytical chemistry refers to the detection and quantification of BCFAs from natural sources after their derivatization to FAMEs.

Natural Occurrence and Distribution of BCFAMEs

The presence and abundance of BCFAs, and consequently the BCFAMEs detected after derivatization, vary significantly across different organisms and environmental niches.

Bacteria

Bacteria are a primary source of BCFAs, with these lipids being major components of their cellular membranes.[3] Gram-positive bacteria, in particular, often have a high proportion of branched-chain acids.[3] The specific BCFAME profile can be so characteristic that it is used for bacterial identification and chemotaxonomy.[3][4] For instance, species within the genus Bacillus are known to produce significant quantities of iso-C14:0, iso-C15:0, anteiso-C15:0, iso-C16:0, iso-C17:0, and anteiso-C17:0 fatty acids.[5] In these bacteria, branched-chain fatty acids can constitute over 60% of the total fatty acids.[5]

Marine Organisms

BCFAs are also found in various marine organisms, often as a result of their diet, which includes bacteria, or through symbiotic relationships with microorganisms. While less abundant than in bacteria, BCFAMEs have been identified in the tissues of marine invertebrates. Their presence can serve as biomarkers to trace trophic interactions and microbial associations in marine ecosystems.

Plants and Fungi

The occurrence of BCFAs in higher plants is less common compared to bacteria. When present, they are often found in the surface waxes of leaves.[6] Some medicinal plants have been analyzed for their fatty acid composition, revealing the presence of various saturated and unsaturated fatty acids, though BCFAs are not typically the major components.[7][8] The biosynthesis of BCFAs has been noted in certain plant lineages, such as Solanaceae, where they are incorporated into specialized metabolites.

Animals and Dairy Products

In animals, BCFAs can be of both endogenous and dietary origin. Ruminant animals, such as cows, sheep, and goats, acquire BCFAs from the bacteria in their rumen.[1] Consequently, dairy products are a significant dietary source of BCFAs for humans.[9][10] The total BCFA concentration in various dairy products typically ranges from 1.37% to 2.73% of total fatty acids.[1] Yak milk has a particularly high BCFA content, ranging from 3.91% to 6.04%. The most abundant BCFAs in dairy are often anteiso-15:0 and anteiso-17:0.[11] BCFAs are also found in human vernix caseosa, the waxy substance covering the skin of newborns, where they may play a role in the development of the intestinal microbiota.

Quantitative Data on BCFAMEs

The following tables summarize the quantitative data on the occurrence of major BCFAMEs (reported as % of total fatty acids after derivatization) in various sources.

Table 1: BCFAME Composition in Dairy Products (% of Total Fatty Acids) [1]

| Fatty Acid | Cow Milk | Yak Milk | Goat Milk | Sheep Cheese |

| iso-C14:0 | 0.25 | 0.38 | 0.21 | 0.35 |

| iso-C15:0 | 0.45 | 0.65 | 0.39 | 0.58 |

| anteiso-C15:0 | 0.52 | 0.98 | 0.48 | 0.72 |

| iso-C16:0 | 0.28 | 0.42 | 0.25 | 0.38 |

| iso-C17:0 | 0.58 | 0.75 | 0.45 | 0.65 |

| anteiso-C17:0 | 0.65 | 1.12 | 0.55 | 0.81 |

| Total BCFAs | ~2.27 | ~3.91-6.04 | ~2.30 | ~2.73 |

Table 2: BCFAME Composition in Bacillus Species (% of Total Fatty Acids) [5]

| Fatty Acid | B. subtilis | B. cereus |

| iso-C14:0 | 5-10 | 2-5 |

| iso-C15:0 | 20-30 | 30-40 |

| anteiso-C15:0 | 40-50 | 10-20 |

| iso-C16:0 | 2-5 | 1-3 |

| iso-C17:0 | 1-3 | 1-2 |

| anteiso-C17:0 | 5-15 | 3-8 |

| Total BCFAs | >60 | >60 |

Biosynthesis and Signaling Pathways

BCFA Biosynthesis

The biosynthesis of BCFAs utilizes branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine as primers.[12][13][14] These amino acids are first converted to their corresponding α-keto acids.[15] These α-keto acids then serve as starter units for the fatty acid synthase (FAS) system, which elongates the carbon chain, typically by adding two-carbon units from malonyl-CoA, to produce the final BCFA.[12][13][14]

BCAA Catabolism and its Link to Fatty Acid Synthesis

The catabolism of BCAAs is intricately linked to fatty acid synthesis.[12][13][14] Leucine and isoleucine catabolism can contribute to the cellular pool of acetyl-CoA, a key building block for all fatty acid synthesis.[13] Valine and isoleucine catabolism produces propionyl-CoA, which can serve as a primer for the synthesis of odd-chain fatty acids.[12][13]

References

- 1. Branched Chain Fatty Acid (BCFA) Content of Foods and Estimated Intake in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. gcms.cz [gcms.cz]

- 4. agilent.com [agilent.com]

- 5. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bingol.edu.tr [bingol.edu.tr]

- 8. aocs.org [aocs.org]

- 9. researchgate.net [researchgate.net]

- 10. research.wur.nl [research.wur.nl]

- 11. researchgate.net [researchgate.net]

- 12. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes | PLOS One [journals.plos.org]

- 14. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]

The Natural Occurrence of Branched-Chain Fatty Acid Methyl Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by one or more methyl branches along their acyl chain. Their corresponding methyl esters (BCFAMEs) are commonly analyzed to determine the BCFA composition of a biological sample. While not as ubiquitous as their straight-chain counterparts, BCFAs and by extension, BCFAMEs as derivatives, are found across various domains of life, including bacteria, marine organisms, plants, and animals, where they play crucial roles in membrane fluidity, chemical signaling, and energy storage. This technical guide provides an in-depth overview of the natural occurrence of BCFAMEs, detailing their distribution, biosynthesis, and physiological significance. Furthermore, it offers comprehensive experimental protocols for their extraction, derivatization, and quantification, alongside visualizations of relevant biochemical pathways to support researchers in this field.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids are aliphatic carboxylic acids with a hydrocarbon chain that contains one or more methyl groups as side chains. The position and number of these methyl branches give rise to a wide variety of structures, with the most common being the iso and anteiso forms, where the methyl group is located on the penultimate (n-2) or antepenultimate (n-3) carbon atom, respectively. BCFAs are integral components of cell membranes, particularly in bacteria, where they contribute to maintaining membrane fluidity and function. In ruminant animals, BCFAs in meat and dairy products are known to influence flavor and aroma.[1] Emerging research has also highlighted their potential in inhibiting cancer cell proliferation. The analysis of BCFAs is almost exclusively performed after their conversion to fatty acid methyl esters (FAMEs), which are more volatile and amenable to gas chromatography.[2] Therefore, the term "natural occurrence of BCFAMEs" in the context of analytical chemistry refers to the detection and quantification of BCFAs from natural sources after their derivatization to FAMEs.

Natural Occurrence and Distribution of BCFAMEs

The presence and abundance of BCFAs, and consequently the BCFAMEs detected after derivatization, vary significantly across different organisms and environmental niches.

Bacteria

Bacteria are a primary source of BCFAs, with these lipids being major components of their cellular membranes.[3] Gram-positive bacteria, in particular, often have a high proportion of branched-chain acids.[3] The specific BCFAME profile can be so characteristic that it is used for bacterial identification and chemotaxonomy.[3][4] For instance, species within the genus Bacillus are known to produce significant quantities of iso-C14:0, iso-C15:0, anteiso-C15:0, iso-C16:0, iso-C17:0, and anteiso-C17:0 fatty acids.[5] In these bacteria, branched-chain fatty acids can constitute over 60% of the total fatty acids.[5]

Marine Organisms

BCFAs are also found in various marine organisms, often as a result of their diet, which includes bacteria, or through symbiotic relationships with microorganisms. While less abundant than in bacteria, BCFAMEs have been identified in the tissues of marine invertebrates. Their presence can serve as biomarkers to trace trophic interactions and microbial associations in marine ecosystems.

Plants and Fungi

The occurrence of BCFAs in higher plants is less common compared to bacteria. When present, they are often found in the surface waxes of leaves.[6] Some medicinal plants have been analyzed for their fatty acid composition, revealing the presence of various saturated and unsaturated fatty acids, though BCFAs are not typically the major components.[7][8] The biosynthesis of BCFAs has been noted in certain plant lineages, such as Solanaceae, where they are incorporated into specialized metabolites.

Animals and Dairy Products

In animals, BCFAs can be of both endogenous and dietary origin. Ruminant animals, such as cows, sheep, and goats, acquire BCFAs from the bacteria in their rumen.[1] Consequently, dairy products are a significant dietary source of BCFAs for humans.[9][10] The total BCFA concentration in various dairy products typically ranges from 1.37% to 2.73% of total fatty acids.[1] Yak milk has a particularly high BCFA content, ranging from 3.91% to 6.04%. The most abundant BCFAs in dairy are often anteiso-15:0 and anteiso-17:0.[11] BCFAs are also found in human vernix caseosa, the waxy substance covering the skin of newborns, where they may play a role in the development of the intestinal microbiota.

Quantitative Data on BCFAMEs

The following tables summarize the quantitative data on the occurrence of major BCFAMEs (reported as % of total fatty acids after derivatization) in various sources.

Table 1: BCFAME Composition in Dairy Products (% of Total Fatty Acids) [1]

| Fatty Acid | Cow Milk | Yak Milk | Goat Milk | Sheep Cheese |

| iso-C14:0 | 0.25 | 0.38 | 0.21 | 0.35 |

| iso-C15:0 | 0.45 | 0.65 | 0.39 | 0.58 |

| anteiso-C15:0 | 0.52 | 0.98 | 0.48 | 0.72 |

| iso-C16:0 | 0.28 | 0.42 | 0.25 | 0.38 |

| iso-C17:0 | 0.58 | 0.75 | 0.45 | 0.65 |

| anteiso-C17:0 | 0.65 | 1.12 | 0.55 | 0.81 |

| Total BCFAs | ~2.27 | ~3.91-6.04 | ~2.30 | ~2.73 |

Table 2: BCFAME Composition in Bacillus Species (% of Total Fatty Acids) [5]

| Fatty Acid | B. subtilis | B. cereus |

| iso-C14:0 | 5-10 | 2-5 |

| iso-C15:0 | 20-30 | 30-40 |

| anteiso-C15:0 | 40-50 | 10-20 |

| iso-C16:0 | 2-5 | 1-3 |

| iso-C17:0 | 1-3 | 1-2 |

| anteiso-C17:0 | 5-15 | 3-8 |

| Total BCFAs | >60 | >60 |

Biosynthesis and Signaling Pathways

BCFA Biosynthesis

The biosynthesis of BCFAs utilizes branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine as primers.[12][13][14] These amino acids are first converted to their corresponding α-keto acids.[15] These α-keto acids then serve as starter units for the fatty acid synthase (FAS) system, which elongates the carbon chain, typically by adding two-carbon units from malonyl-CoA, to produce the final BCFA.[12][13][14]

BCAA Catabolism and its Link to Fatty Acid Synthesis

The catabolism of BCAAs is intricately linked to fatty acid synthesis.[12][13][14] Leucine and isoleucine catabolism can contribute to the cellular pool of acetyl-CoA, a key building block for all fatty acid synthesis.[13] Valine and isoleucine catabolism produces propionyl-CoA, which can serve as a primer for the synthesis of odd-chain fatty acids.[12][13]

References

- 1. Branched Chain Fatty Acid (BCFA) Content of Foods and Estimated Intake in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. gcms.cz [gcms.cz]

- 4. agilent.com [agilent.com]

- 5. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bingol.edu.tr [bingol.edu.tr]

- 8. aocs.org [aocs.org]

- 9. researchgate.net [researchgate.net]

- 10. research.wur.nl [research.wur.nl]

- 11. researchgate.net [researchgate.net]

- 12. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes | PLOS One [journals.plos.org]

- 14. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]

The Enigmatic Role of Methyl 10-methyldodecanoate in Bacterial Physiology: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biological significance of Methyl 10-methyldodecanoate, a branched-chain fatty acid methyl ester, within the bacterial kingdom. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of related compounds to infer the potential roles of this specific molecule, highlights critical knowledge gaps, and proposes future research directions.

Introduction: The Importance of Branched-Chain Fatty Acids in Bacteria

Bacteria have evolved intricate mechanisms to adapt to diverse and often harsh environments. A key aspect of this adaptability lies in the composition of their cell membranes. Branched-chain fatty acids (BCFAs), particularly those of the iso and anteiso series, are crucial components of the membrane lipids in many bacterial species.[1][2][3][4] Unlike the straight-chain fatty acids commonly found in eukaryotes, BCFAs introduce conformational disruptions in the lipid bilayer, thereby increasing membrane fluidity.[5][6][7] This modulation of membrane fluidity is essential for maintaining cellular function, especially in response to environmental stressors such as temperature fluctuations.[8]

This compound is the methyl ester of 10-methyldodecanoic acid, an anteiso-C13:0 fatty acid. While the parent fatty acid has been reported in bacteria like Streptomyces, specific data on the biological activity of its methyl ester remains scarce in publicly available scientific literature. This guide, therefore, draws upon the broader knowledge of bacterial BCFAs and their methyl esters to postulate the significance of this compound.

Biosynthesis of Anteiso-Fatty Acids

The synthesis of anteiso-fatty acids in bacteria is initiated by a specific primer molecule derived from the amino acid L-isoleucine.[9][10] The pathway diverges from that of straight-chain fatty acid synthesis at the initial condensation step.

Below is a generalized diagram illustrating the biosynthesis pathway leading to anteiso-fatty acids.

Potential Biological Significance of this compound

While direct experimental evidence is lacking, the biological role of this compound can be hypothesized based on the known functions of related fatty acid methyl esters (FAMEs) in bacteria.

Membrane Fluidity and Stress Response

The parent fatty acid, 10-methyldodecanoic acid, as an anteiso-BCFA, likely contributes to maintaining membrane fluidity.[5][6] Bacteria are known to alter the composition of their membrane fatty acids, including the ratio of iso to anteiso forms, in response to environmental stresses like changes in temperature.[8] The esterification of this fatty acid to its methyl form could represent a metabolic intermediate or a storage form.

Antimicrobial Activity

Fatty acids and their esters are known to possess antimicrobial properties. While specific data for this compound is unavailable, other FAMEs have demonstrated activity against a range of bacteria. The mechanism of action often involves disruption of the cell membrane.

Cell-Cell Signaling (Quorum Sensing)

Some fatty acid derivatives act as signaling molecules in bacterial quorum sensing, a process that regulates gene expression in response to population density. It is plausible that this compound or its parent fatty acid could function as a diffusible signal factor in some bacterial species, influencing processes such as biofilm formation, virulence, and antibiotic production.

Proposed Experimental Workflow for Investigation

To elucidate the specific biological role of this compound, a systematic experimental approach is required. The following workflow is proposed for researchers entering this area.

Methodologies for Key Experiments

Detailed protocols are essential for reproducible research. The following outlines standard methodologies for the analysis of bacterial fatty acid methyl esters.

Extraction and Analysis of Bacterial Fatty Acid Methyl Esters

A common method for the analysis of bacterial fatty acids involves the saponification of cellular lipids, followed by methylation to form FAMEs, which are then analyzed by gas chromatography (GC).[11][12][13]

Protocol: Whole-Cell Fatty Acid Methyl Ester Analysis [11][13]

-

Cell Harvesting: Grow bacterial cultures to the late stationary phase. Harvest cells by centrifugation.

-

Saponification: Resuspend the cell pellet in a solution of sodium hydroxide in methanol. Heat at 100°C for 30 minutes to saponify the cellular lipids.

-

Methylation: Cool the sample and add a solution of hydrochloric acid in methanol. Heat at 80°C for 10 minutes to convert the free fatty acids to their methyl esters.

-

Extraction: After cooling, add a mixture of hexane and methyl tert-butyl ether to extract the FAMEs.

-

Washing: Wash the organic phase with a dilute sodium hydroxide solution to remove any remaining acidic residues.

-

Analysis: Analyze the organic phase containing the FAMEs by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound is currently available, the following tables are presented as templates for organizing future experimental findings.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| Staphylococcus aureus | Data to be determined | Data to be determined |

| Bacillus subtilis | Data to be determined | Data to be determined |

| Escherichia coli | Data to be determined | Data to be determined |

| Pseudomonas aeruginosa | Data to be determined | Data to be determined |

Table 2: Effect of this compound on Biofilm Formation

| Bacterial Strain | Concentration (µg/mL) | % Biofilm Inhibition |

| Pseudomonas aeruginosa | Data to be determined | Data to be determined |

| Staphylococcus aureus | Data to be determined | Data to be determined |

Conclusion and Future Outlook

This compound remains a molecule of unknown biological significance in the bacterial world. However, its structural relationship to anteiso-branched-chain fatty acids suggests potential roles in membrane physiology, antimicrobial activity, and intercellular signaling. The lack of specific research on this compound presents a clear opportunity for novel investigations.

Future research should focus on the systematic evaluation of its biological activities using the experimental workflows outlined in this guide. Such studies will not only illuminate the specific roles of this compound but also contribute to a broader understanding of the functions of branched-chain fatty acid methyl esters in bacterial adaptation and communication. This knowledge could ultimately be leveraged for the development of new antimicrobial agents or modulators of bacterial behavior.

References

- 1. journals.asm.org [journals.asm.org]

- 2. [PDF] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. | Semantic Scholar [semanticscholar.org]

- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 6. researchgate.net [researchgate.net]

- 7. avantiresearch.com [avantiresearch.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Exogenous Fatty Acid Metabolism in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exogenous Isoleucine and Fatty Acid Shortening Ensure the High Content of Anteiso-C15:0 Fatty Acid Required for Low-Temperature Growth of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. gcms.cz [gcms.cz]

The Enigmatic Role of Methyl 10-methyldodecanoate in Bacterial Physiology: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the biological significance of Methyl 10-methyldodecanoate, a branched-chain fatty acid methyl ester, within the bacterial kingdom. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of related compounds to infer the potential roles of this specific molecule, highlights critical knowledge gaps, and proposes future research directions.

Introduction: The Importance of Branched-Chain Fatty Acids in Bacteria

Bacteria have evolved intricate mechanisms to adapt to diverse and often harsh environments. A key aspect of this adaptability lies in the composition of their cell membranes. Branched-chain fatty acids (BCFAs), particularly those of the iso and anteiso series, are crucial components of the membrane lipids in many bacterial species.[1][2][3][4] Unlike the straight-chain fatty acids commonly found in eukaryotes, BCFAs introduce conformational disruptions in the lipid bilayer, thereby increasing membrane fluidity.[5][6][7] This modulation of membrane fluidity is essential for maintaining cellular function, especially in response to environmental stressors such as temperature fluctuations.[8]

This compound is the methyl ester of 10-methyldodecanoic acid, an anteiso-C13:0 fatty acid. While the parent fatty acid has been reported in bacteria like Streptomyces, specific data on the biological activity of its methyl ester remains scarce in publicly available scientific literature. This guide, therefore, draws upon the broader knowledge of bacterial BCFAs and their methyl esters to postulate the significance of this compound.

Biosynthesis of Anteiso-Fatty Acids

The synthesis of anteiso-fatty acids in bacteria is initiated by a specific primer molecule derived from the amino acid L-isoleucine.[9][10] The pathway diverges from that of straight-chain fatty acid synthesis at the initial condensation step.

Below is a generalized diagram illustrating the biosynthesis pathway leading to anteiso-fatty acids.

Potential Biological Significance of this compound

While direct experimental evidence is lacking, the biological role of this compound can be hypothesized based on the known functions of related fatty acid methyl esters (FAMEs) in bacteria.

Membrane Fluidity and Stress Response

The parent fatty acid, 10-methyldodecanoic acid, as an anteiso-BCFA, likely contributes to maintaining membrane fluidity.[5][6] Bacteria are known to alter the composition of their membrane fatty acids, including the ratio of iso to anteiso forms, in response to environmental stresses like changes in temperature.[8] The esterification of this fatty acid to its methyl form could represent a metabolic intermediate or a storage form.

Antimicrobial Activity

Fatty acids and their esters are known to possess antimicrobial properties. While specific data for this compound is unavailable, other FAMEs have demonstrated activity against a range of bacteria. The mechanism of action often involves disruption of the cell membrane.

Cell-Cell Signaling (Quorum Sensing)

Some fatty acid derivatives act as signaling molecules in bacterial quorum sensing, a process that regulates gene expression in response to population density. It is plausible that this compound or its parent fatty acid could function as a diffusible signal factor in some bacterial species, influencing processes such as biofilm formation, virulence, and antibiotic production.

Proposed Experimental Workflow for Investigation

To elucidate the specific biological role of this compound, a systematic experimental approach is required. The following workflow is proposed for researchers entering this area.

Methodologies for Key Experiments

Detailed protocols are essential for reproducible research. The following outlines standard methodologies for the analysis of bacterial fatty acid methyl esters.

Extraction and Analysis of Bacterial Fatty Acid Methyl Esters

A common method for the analysis of bacterial fatty acids involves the saponification of cellular lipids, followed by methylation to form FAMEs, which are then analyzed by gas chromatography (GC).[11][12][13]

Protocol: Whole-Cell Fatty Acid Methyl Ester Analysis [11][13]

-

Cell Harvesting: Grow bacterial cultures to the late stationary phase. Harvest cells by centrifugation.

-

Saponification: Resuspend the cell pellet in a solution of sodium hydroxide in methanol. Heat at 100°C for 30 minutes to saponify the cellular lipids.

-

Methylation: Cool the sample and add a solution of hydrochloric acid in methanol. Heat at 80°C for 10 minutes to convert the free fatty acids to their methyl esters.

-

Extraction: After cooling, add a mixture of hexane and methyl tert-butyl ether to extract the FAMEs.

-

Washing: Wash the organic phase with a dilute sodium hydroxide solution to remove any remaining acidic residues.

-

Analysis: Analyze the organic phase containing the FAMEs by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for this compound is currently available, the following tables are presented as templates for organizing future experimental findings.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| Staphylococcus aureus | Data to be determined | Data to be determined |

| Bacillus subtilis | Data to be determined | Data to be determined |

| Escherichia coli | Data to be determined | Data to be determined |

| Pseudomonas aeruginosa | Data to be determined | Data to be determined |

Table 2: Effect of this compound on Biofilm Formation

| Bacterial Strain | Concentration (µg/mL) | % Biofilm Inhibition |

| Pseudomonas aeruginosa | Data to be determined | Data to be determined |

| Staphylococcus aureus | Data to be determined | Data to be determined |

Conclusion and Future Outlook

This compound remains a molecule of unknown biological significance in the bacterial world. However, its structural relationship to anteiso-branched-chain fatty acids suggests potential roles in membrane physiology, antimicrobial activity, and intercellular signaling. The lack of specific research on this compound presents a clear opportunity for novel investigations.

Future research should focus on the systematic evaluation of its biological activities using the experimental workflows outlined in this guide. Such studies will not only illuminate the specific roles of this compound but also contribute to a broader understanding of the functions of branched-chain fatty acid methyl esters in bacterial adaptation and communication. This knowledge could ultimately be leveraged for the development of new antimicrobial agents or modulators of bacterial behavior.

References

- 1. journals.asm.org [journals.asm.org]

- 2. [PDF] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. | Semantic Scholar [semanticscholar.org]

- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 6. researchgate.net [researchgate.net]

- 7. avantiresearch.com [avantiresearch.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Exogenous Fatty Acid Metabolism in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exogenous Isoleucine and Fatty Acid Shortening Ensure the High Content of Anteiso-C15:0 Fatty Acid Required for Low-Temperature Growth of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. gcms.cz [gcms.cz]

"Methyl 10-methyldodecanoate molecular weight and formula"

A Technical Guide to Methyl 10-methyldodecanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of this compound, focusing on its fundamental physicochemical properties. The information is presented to support research and development activities where this branched-chain fatty acid methyl ester may be of interest.

Molecular Identity and Properties

This compound is a methyl-branched fatty acid ester. Its core structure consists of a dodecanoic acid (lauric acid) backbone with a methyl group at the 10th carbon position, esterified with methanol.

Chemical Structure and Formula

The chemical structure and molecular formula are fundamental to understanding the compound's reactivity, polarity, and spectral characteristics.

-

Chemical Name: this compound

-

Synonyms: Dodecanoic acid, 10-methyl-, methyl ester

-

CAS Registry Number: 5129-65-7

Quantitative Molecular Data

A summary of the key molecular data is provided in the table below. This information is critical for analytical procedures such as mass spectrometry and for stoichiometric calculations in experimental designs.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₂₈O₂ | [1][2] |

| Molecular Weight ( g/mol ) | 228.37 | [1][3] |

| Exact Mass (Da) | 228.208930132 | [1] |

Hypothetical Experimental Workflow: Compound Characterization

The following diagram illustrates a typical workflow for synthesizing and verifying a target compound like this compound.

References

"Methyl 10-methyldodecanoate molecular weight and formula"

A Technical Guide to Methyl 10-methyldodecanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of this compound, focusing on its fundamental physicochemical properties. The information is presented to support research and development activities where this branched-chain fatty acid methyl ester may be of interest.

Molecular Identity and Properties

This compound is a methyl-branched fatty acid ester. Its core structure consists of a dodecanoic acid (lauric acid) backbone with a methyl group at the 10th carbon position, esterified with methanol.

Chemical Structure and Formula

The chemical structure and molecular formula are fundamental to understanding the compound's reactivity, polarity, and spectral characteristics.

-

Chemical Name: this compound

-

Synonyms: Dodecanoic acid, 10-methyl-, methyl ester

-

CAS Registry Number: 5129-65-7

Quantitative Molecular Data

A summary of the key molecular data is provided in the table below. This information is critical for analytical procedures such as mass spectrometry and for stoichiometric calculations in experimental designs.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₂₈O₂ | [1][2] |

| Molecular Weight ( g/mol ) | 228.37 | [1][3] |

| Exact Mass (Da) | 228.208930132 | [1] |

Hypothetical Experimental Workflow: Compound Characterization

The following diagram illustrates a typical workflow for synthesizing and verifying a target compound like this compound.

References

The Discovery of Novel Branched-Chain Fatty Acids in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by one or more alkyl branches along their acyl chain. Predominantly found in the cell membranes of bacteria, particularly Gram-positive species, BCFAs play a crucial role in regulating membrane fluidity and permeability, thus enabling microorganisms to adapt to diverse and often harsh environmental conditions. The unique structures of BCFAs, which differ from the straight-chain fatty acids typically found in eukaryotes, make their biosynthetic pathways attractive targets for the development of novel antimicrobial agents. Furthermore, the discovery of novel BCFAs with unusual branching patterns or functional groups opens up new avenues for the development of bioactive compounds with potential applications in medicine and biotechnology. This technical guide provides an in-depth overview of the discovery, characterization, and biological significance of novel BCFAs in microorganisms.

Data Presentation: Novel Branched-Chain Fatty Acids in Microorganisms

The discovery of novel BCFAs is an ongoing area of research. While a comprehensive database of all novel BCFAs is not yet established, the following tables summarize some examples of recently discovered and less common BCFAs from various microbial sources.

Table 1: Novel Monomethyl-Branched and Dimethyl-Branched Fatty Acids

| Fatty Acid Name | Structure | Producing Microorganism | Relative Abundance (%) | Reference |

| 4,9-dimethyldecanoic acid | 4,9-(CH₃)₂-C₁₀:₀ | Bacillus sp. (halophilic) | Not specified | [1] |

| 4,11-dimethyldodecanoic acid | 4,11-(CH₃)₂-C₁₂:₀ | Bacillus sp. (halophilic) | Not specified | [1] |

| 4,10-dimethyldodecanoic acid | 4,10-(CH₃)₂-C₁₂:₀ | Bacillus sp. (halophilic) | Not specified | [1] |

| 4,13-dimethyltetradecanoic acid | 4,13-(CH₃)₂-C₁₄:₀ | Bacillus sp. (halophilic) | Not specified | [1] |

| 2,13-dimethyltetradecanoic acid | 2,13-(CH₃)₂-C₁₄:₀ | Bacillus sp. (halophilic) | Not specified | [1] |

| 2,12-dimethyltetradecanoic acid | 2,12-(CH₃)₂-C₁₄:₀ | Bacillus sp. (halophilic) | Not specified | [1] |

Table 2: Engineered and "Unnatural" Branched-Chain Fatty Acids

| Fatty Acid Name | Structure | Producing Microorganism | Precursor Fed | Resulting Abundance (%) | Reference |

| Engineered BCFAs | Various | Streptomyces coelicolor M1146dD-B | Not applicable (genetic engineering) | 90.3% of total fatty acids | [2] |

| Unusual BCFAs | Various | Streptomyces avermitilis bkd mutant | Various branched-chain carboxylic acids | Not specified | [3] |

Experimental Protocols

The discovery and characterization of novel BCFAs require a combination of microbiological, biochemical, and analytical techniques. The following protocols provide a general framework for these experiments.

Protocol 1: Cultivation of Microorganisms and Lipid Extraction

-

Microbial Cultivation:

-

Cultivate the microorganism of interest in a suitable liquid medium. For the discovery of novel BCFAs, it is often beneficial to grow the organism under various conditions (e.g., different temperatures, pH, nutrient limitations) to induce changes in its lipid profile.[3]

-

For actinomycetes, which are prolific producers of secondary metabolites, specialized media such as A1 or AIDI can be used.[2]

-

Harvest the cells in the late logarithmic or early stationary phase by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

Wash the cell pellet twice with a sterile buffer (e.g., phosphate-buffered saline) to remove residual medium components.

-

-

Lipid Extraction (Modified Bligh-Dyer Method):

-

Resuspend the washed cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

-

Sonicate the mixture on ice to lyse the cells and facilitate lipid extraction.

-

Add additional chloroform and water to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v), which will induce phase separation.

-

Centrifuge the mixture to separate the phases. The lower chloroform phase contains the total lipids.

-

Collect the chloroform phase and dry it under a stream of nitrogen gas.

-

Store the dried lipid extract at -20°C until further analysis.

-

Protocol 2: Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis

-

Transesterification to FAMEs:

-

To the dried lipid extract, add a solution of 2% (v/v) sulfuric acid in methanol.

-

Heat the mixture at 80°C for 1 hour in a sealed vial.

-

After cooling, add hexane and water to extract the FAMEs into the upper hexane layer.

-

Carefully transfer the hexane layer containing the FAMEs to a new vial for GC-MS analysis.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used for FAME analysis.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 5-10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Scan Range: m/z 50-650

-

-

Data Analysis: Identify known FAMEs by comparing their retention times and mass spectra to a commercial or in-house library. Novel or unusual FAMEs will appear as unknown peaks. The mass spectra of these peaks can provide initial structural information, such as the molecular weight and fragmentation patterns indicative of branching.

-

Protocol 3: Structural Elucidation of Novel BCFAs by NMR Spectroscopy

For novel BCFAs where the structure cannot be determined by GC-MS alone, purification followed by Nuclear Magnetic Resonance (NMR) spectroscopy is necessary.

-

Purification of Novel Fatty Acids:

-

Saponify the total lipid extract to release free fatty acids.

-

Use column chromatography (e.g., silica gel) or high-performance liquid chromatography (HPLC) with a suitable solvent system to isolate the novel fatty acid.

-

-

NMR Spectroscopy:

-

Dissolve the purified fatty acid in a deuterated solvent (e.g., CDCl₃).

-

Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

1D ¹H NMR: Provides information on the different types of protons in the molecule and their relative numbers.[4]

-

1D ¹³C NMR: Shows the number of unique carbon atoms.[4]

-

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (i.e., on adjacent carbons).

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[4]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule and determining the position of branching.[4]

-

Structure Elucidation: By piecing together the information from these NMR experiments, the complete chemical structure of the novel BCFA can be determined.[4]

-

Mandatory Visualization

Biosynthesis of Branched-Chain Fatty Acids

The biosynthesis of BCFAs in most bacteria starts from branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[5] These amino acids are converted into their corresponding branched-chain α-keto acids, which are then decarboxylated to form the branched-chain acyl-CoA primers for fatty acid synthesis.

Experimental Workflow for the Discovery of Novel BCFAs

The discovery of novel BCFAs follows a systematic workflow that integrates microbiology, analytical chemistry, and data analysis.[6][7] This process begins with the selection and cultivation of microorganisms and culminates in the structural elucidation of new molecules.

Regulatory Link Between BCFA Synthesis and Virulence in Staphylococcus aureus

In Staphylococcus aureus, the global regulatory protein CodY links the availability of branched-chain amino acids to virulence gene expression, in part by controlling the activity of the SaeR/S two-component system.[8] This regulation is mediated by the synthesis of BCFAs, which are major components of the staphylococcal cell membrane.

Conclusion

The study of novel branched-chain fatty acids in microorganisms is a rapidly evolving field with significant potential for the discovery of new bioactive molecules and antimicrobial targets. While the structural diversity of BCFAs is vast, systematic approaches combining advanced analytical techniques are essential for their discovery and characterization. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers entering this exciting area of study. Future research focused on elucidating the signaling roles of BCFAs and expanding the library of known structures will undoubtedly contribute to a deeper understanding of microbial physiology and open up new opportunities for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Scholarly Commons - Research & Creativity Showcase: Large Scale Culturing of Actinomycete Secondary Metabolites and Extraction [scholarlycommons.pacific.edu]

- 3. magritek.com [magritek.com]

- 4. mdpi.com [mdpi.com]

- 5. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

- 7. researchgate.net [researchgate.net]

- 8. CodY controls the SaeR/S two-component system by modulating branched-chain fatty acid synthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Novel Branched-Chain Fatty Acids in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by one or more alkyl branches along their acyl chain. Predominantly found in the cell membranes of bacteria, particularly Gram-positive species, BCFAs play a crucial role in regulating membrane fluidity and permeability, thus enabling microorganisms to adapt to diverse and often harsh environmental conditions. The unique structures of BCFAs, which differ from the straight-chain fatty acids typically found in eukaryotes, make their biosynthetic pathways attractive targets for the development of novel antimicrobial agents. Furthermore, the discovery of novel BCFAs with unusual branching patterns or functional groups opens up new avenues for the development of bioactive compounds with potential applications in medicine and biotechnology. This technical guide provides an in-depth overview of the discovery, characterization, and biological significance of novel BCFAs in microorganisms.

Data Presentation: Novel Branched-Chain Fatty Acids in Microorganisms

The discovery of novel BCFAs is an ongoing area of research. While a comprehensive database of all novel BCFAs is not yet established, the following tables summarize some examples of recently discovered and less common BCFAs from various microbial sources.

Table 1: Novel Monomethyl-Branched and Dimethyl-Branched Fatty Acids

| Fatty Acid Name | Structure | Producing Microorganism | Relative Abundance (%) | Reference |

| 4,9-dimethyldecanoic acid | 4,9-(CH₃)₂-C₁₀:₀ | Bacillus sp. (halophilic) | Not specified | [1] |

| 4,11-dimethyldodecanoic acid | 4,11-(CH₃)₂-C₁₂:₀ | Bacillus sp. (halophilic) | Not specified | [1] |

| 4,10-dimethyldodecanoic acid | 4,10-(CH₃)₂-C₁₂:₀ | Bacillus sp. (halophilic) | Not specified | [1] |

| 4,13-dimethyltetradecanoic acid | 4,13-(CH₃)₂-C₁₄:₀ | Bacillus sp. (halophilic) | Not specified | [1] |

| 2,13-dimethyltetradecanoic acid | 2,13-(CH₃)₂-C₁₄:₀ | Bacillus sp. (halophilic) | Not specified | [1] |

| 2,12-dimethyltetradecanoic acid | 2,12-(CH₃)₂-C₁₄:₀ | Bacillus sp. (halophilic) | Not specified | [1] |

Table 2: Engineered and "Unnatural" Branched-Chain Fatty Acids

| Fatty Acid Name | Structure | Producing Microorganism | Precursor Fed | Resulting Abundance (%) | Reference |

| Engineered BCFAs | Various | Streptomyces coelicolor M1146dD-B | Not applicable (genetic engineering) | 90.3% of total fatty acids | [2] |

| Unusual BCFAs | Various | Streptomyces avermitilis bkd mutant | Various branched-chain carboxylic acids | Not specified | [3] |

Experimental Protocols

The discovery and characterization of novel BCFAs require a combination of microbiological, biochemical, and analytical techniques. The following protocols provide a general framework for these experiments.

Protocol 1: Cultivation of Microorganisms and Lipid Extraction

-

Microbial Cultivation:

-

Cultivate the microorganism of interest in a suitable liquid medium. For the discovery of novel BCFAs, it is often beneficial to grow the organism under various conditions (e.g., different temperatures, pH, nutrient limitations) to induce changes in its lipid profile.[3]

-

For actinomycetes, which are prolific producers of secondary metabolites, specialized media such as A1 or AIDI can be used.[2]

-

Harvest the cells in the late logarithmic or early stationary phase by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

Wash the cell pellet twice with a sterile buffer (e.g., phosphate-buffered saline) to remove residual medium components.

-

-

Lipid Extraction (Modified Bligh-Dyer Method):

-

Resuspend the washed cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

-

Sonicate the mixture on ice to lyse the cells and facilitate lipid extraction.

-

Add additional chloroform and water to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v), which will induce phase separation.

-

Centrifuge the mixture to separate the phases. The lower chloroform phase contains the total lipids.

-

Collect the chloroform phase and dry it under a stream of nitrogen gas.

-

Store the dried lipid extract at -20°C until further analysis.

-

Protocol 2: Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis

-

Transesterification to FAMEs:

-

To the dried lipid extract, add a solution of 2% (v/v) sulfuric acid in methanol.

-

Heat the mixture at 80°C for 1 hour in a sealed vial.

-

After cooling, add hexane and water to extract the FAMEs into the upper hexane layer.

-

Carefully transfer the hexane layer containing the FAMEs to a new vial for GC-MS analysis.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used for FAME analysis.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 5-10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Scan Range: m/z 50-650

-

-

Data Analysis: Identify known FAMEs by comparing their retention times and mass spectra to a commercial or in-house library. Novel or unusual FAMEs will appear as unknown peaks. The mass spectra of these peaks can provide initial structural information, such as the molecular weight and fragmentation patterns indicative of branching.

-

Protocol 3: Structural Elucidation of Novel BCFAs by NMR Spectroscopy

For novel BCFAs where the structure cannot be determined by GC-MS alone, purification followed by Nuclear Magnetic Resonance (NMR) spectroscopy is necessary.

-

Purification of Novel Fatty Acids:

-

Saponify the total lipid extract to release free fatty acids.

-

Use column chromatography (e.g., silica gel) or high-performance liquid chromatography (HPLC) with a suitable solvent system to isolate the novel fatty acid.

-

-

NMR Spectroscopy:

-

Dissolve the purified fatty acid in a deuterated solvent (e.g., CDCl₃).

-

Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

1D ¹H NMR: Provides information on the different types of protons in the molecule and their relative numbers.[4]

-

1D ¹³C NMR: Shows the number of unique carbon atoms.[4]

-

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (i.e., on adjacent carbons).

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[4]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule and determining the position of branching.[4]

-

Structure Elucidation: By piecing together the information from these NMR experiments, the complete chemical structure of the novel BCFA can be determined.[4]

-

Mandatory Visualization

Biosynthesis of Branched-Chain Fatty Acids

The biosynthesis of BCFAs in most bacteria starts from branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[5] These amino acids are converted into their corresponding branched-chain α-keto acids, which are then decarboxylated to form the branched-chain acyl-CoA primers for fatty acid synthesis.

Experimental Workflow for the Discovery of Novel BCFAs

The discovery of novel BCFAs follows a systematic workflow that integrates microbiology, analytical chemistry, and data analysis.[6][7] This process begins with the selection and cultivation of microorganisms and culminates in the structural elucidation of new molecules.

Regulatory Link Between BCFA Synthesis and Virulence in Staphylococcus aureus

In Staphylococcus aureus, the global regulatory protein CodY links the availability of branched-chain amino acids to virulence gene expression, in part by controlling the activity of the SaeR/S two-component system.[8] This regulation is mediated by the synthesis of BCFAs, which are major components of the staphylococcal cell membrane.

Conclusion

The study of novel branched-chain fatty acids in microorganisms is a rapidly evolving field with significant potential for the discovery of new bioactive molecules and antimicrobial targets. While the structural diversity of BCFAs is vast, systematic approaches combining advanced analytical techniques are essential for their discovery and characterization. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers entering this exciting area of study. Future research focused on elucidating the signaling roles of BCFAs and expanding the library of known structures will undoubtedly contribute to a deeper understanding of microbial physiology and open up new opportunities for drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Scholarly Commons - Research & Creativity Showcase: Large Scale Culturing of Actinomycete Secondary Metabolites and Extraction [scholarlycommons.pacific.edu]

- 3. magritek.com [magritek.com]

- 4. mdpi.com [mdpi.com]

- 5. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

- 7. researchgate.net [researchgate.net]

- 8. CodY controls the SaeR/S two-component system by modulating branched-chain fatty acid synthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthetic Pathway of Methyl 10-Methyldodecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 10-methyldodecanoate is an anteiso-branched-chain fatty acid methyl ester. Its biosynthesis is a multi-step enzymatic process that begins with the amino acid isoleucine. This technical guide delineates the core biosynthetic pathway, detailing the enzymatic reactions, key intermediates, and relevant quantitative data. Furthermore, it provides comprehensive experimental protocols for the analysis and in vitro reconstitution of this pathway, along with mandatory visualizations to facilitate a deeper understanding of the molecular workflows.

Introduction

Branched-chain fatty acids (BCFAs) are important components of the cell membranes of many bacteria, influencing membrane fluidity and environmental adaptation. This compound, a C13 anteiso-fatty acid methyl ester, is synthesized through a pathway that combines elements of amino acid catabolism and fatty acid synthesis, followed by a final methylation step. Understanding this pathway is crucial for various research applications, including the development of novel antimicrobial agents and the bioengineering of microorganisms for the production of specialty chemicals.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into two primary stages:

-

Formation of 10-Methyldodecanoic Acid: This stage involves the synthesis of the C13 anteiso-branched-chain fatty acid backbone.

-

Esterification to this compound: The completed fatty acid is then methylated to form the final product.

The overall pathway is depicted in the following diagram:

Stage 1: Biosynthesis of 10-Methyldodecanoic Acid

The synthesis of the branched-chain fatty acid backbone begins with the essential amino acid L-isoleucine.

Step 1: Transamination of Isoleucine

The initial step is the removal of the amino group from isoleucine. This reaction is catalyzed by a branched-chain amino acid transaminase (BCAT), which transfers the amino group to α-ketoglutarate, forming glutamate and the α-keto acid of isoleucine, α-keto-β-methylvalerate.

Step 2: Oxidative Decarboxylation

The resulting α-keto-β-methylvalerate undergoes oxidative decarboxylation, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . This multi-enzyme complex converts α-keto-β-methylvalerate into 2-methylbutyryl-CoA, which serves as the primer for the synthesis of the anteiso-fatty acid.

Step 3: Fatty Acid Elongation

The 2-methylbutyryl-CoA primer is then elongated by the fatty acid synthase (FAS) system. In bacteria, this is typically a Type II FAS system, which consists of a series of discrete, monofunctional enzymes. The elongation process involves the sequential addition of two-carbon units derived from malonyl-CoA. For the synthesis of 10-methyldodecanoic acid (a C13 fatty acid), five cycles of elongation are required. Each cycle consists of four reactions: condensation, reduction, dehydration, and a second reduction.

Stage 2: Methyl Esterification

The final step in the biosynthesis of this compound is the esterification of the carboxyl group of 10-methyldodecanoic acid with a methyl group.

Step 4: O-Methylation

This reaction is catalyzed by a fatty acid O-methyltransferase (FAMT) . These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor, transferring the methyl group to the fatty acid and releasing S-adenosyl-L-homocysteine (SAH).

Quantitative Data

While specific kinetic data for the enzymes involved in the biosynthesis of this compound is limited, data from related enzymes acting on similar substrates provide valuable insights.

Table 1: Kinetic Parameters of Key Enzymes in Branched-Chain Fatty Acid Biosynthesis

| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference |

| Branched-chain amino acid aminotransferase (BCAT) | Escherichia coli | L-Isoleucine | 1,800 | - | [1] |

| Branched-chain α-keto acid dehydrogenase complex | Bovine Kidney | α-Keto-β-methylvalerate | 37 | 12 µmol/min/mg | [2] |

| Fatty Acid Synthase (metazoan) | - | Methylmalonyl-CoA | - | Lower turnover than with malonyl-CoA | [3][4] |

| Fatty Acid O-Methyltransferase (recombinant human soluble COMT) | Escherichia coli | S-adenosyl-L-methionine | 36 | 5500 nmol/h/mg | [5] |

Note: The data presented are for homologous enzymes and similar substrates and should be considered as approximations for the specific pathway of this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthetic pathway of this compound.

Purification of Key Enzymes

4.1.1. Purification of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

This protocol is adapted from the purification of bovine kidney BCKDH complex.[2]

-

Mitochondrial Isolation: Homogenize fresh tissue (e.g., bovine kidney cortex) in a buffer containing 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), and 1 mM EDTA. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the mitochondria by high-speed centrifugation.

-

Solubilization: Resuspend the mitochondrial pellet in a buffer containing 50 mM potassium phosphate (pH 7.5), 2 mM EDTA, and 1% (v/v) Triton X-100. Stir for 1 hour at 4°C to solubilize the complex.

-

Ammonium Sulfate Fractionation: Centrifuge the solubilized extract to remove insoluble material. Slowly add solid ammonium sulfate to the supernatant to achieve 30% saturation. Stir for 30 minutes and then centrifuge. Discard the pellet. Increase the ammonium sulfate concentration of the supernatant to 50% saturation, stir, and centrifuge to pellet the BCKDH complex.

-

Chromatography:

-

Resuspend the pellet in a minimal volume of 50 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 0.1 mM dithiothreitol.

-

Apply the sample to a gel filtration column (e.g., Sepharose 4B) equilibrated with the same buffer. Collect fractions and assay for BCKDH activity.

-

Pool the active fractions and apply to an anion-exchange column (e.g., DEAE-cellulose) equilibrated with the same buffer. Elute with a linear gradient of NaCl (0-0.5 M).

-

Collect and pool active fractions, which should contain the purified BCKDH complex.

-

4.1.2. Purification of Recombinant Fatty Acid O-Methyltransferase (FAMT)

This protocol is for the purification of a His-tagged recombinant methyltransferase expressed in E. coli.[6][7]

-

Expression: Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the gene for the FAMT fused to a polyhistidine tag. Grow the cells in LB medium containing the appropriate antibiotic to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow for 4-6 hours at 30°C.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble recombinant protein.

-

Affinity Chromatography:

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged FAMT with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

-

Dialysis: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole and prepare for storage at -80°C.

Enzyme Assays

4.2.1. In Vitro Fatty Acid Synthase Assay with Branched-Chain Primer

This assay measures the incorporation of radiolabeled malonyl-CoA into fatty acids using a branched-chain primer.[8][9]

-

Reaction Mixture: Prepare a reaction mixture (total volume 200 µL) containing:

-

100 mM potassium phosphate buffer (pH 7.0)

-

1 mM EDTA

-

1 mM DTT

-

100 µM 2-methylbutyryl-CoA (primer)

-

50 µM [2-14C]malonyl-CoA (specific activity ~50 mCi/mmol)

-

250 µM NADPH

-

250 µM NADH

-

Purified FAS enzymes (or cell-free extract)

-

-

Incubation: Initiate the reaction by adding the enzyme preparation. Incubate at 37°C for 30-60 minutes.

-

Termination and Extraction: Stop the reaction by adding 100 µL of 6 M HCl. Extract the fatty acids by adding 500 µL of hexane, vortexing vigorously, and centrifuging to separate the phases.

-

Quantification: Transfer the upper hexane phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4.2.2. In Vitro Fatty Acid Methylation Assay

This assay measures the formation of this compound.

-

Reaction Mixture: Prepare a reaction mixture (total volume 100 µL) containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

5 mM MgCl2

-

1 mM DTT

-

100 µM 10-methyldodecanoic acid

-

200 µM S-adenosyl-L-methionine (SAM)

-

Purified FAMT

-

-

Incubation: Start the reaction by adding the enzyme. Incubate at 37°C for 1-2 hours.

-

Termination and Extraction: Stop the reaction by adding 50 µL of 1 M HCl. Extract the product with 300 µL of ethyl acetate.

-

Analysis: Analyze the ethyl acetate extract by GC-MS for the presence of this compound.

Analytical Methods

4.3.1. Quantitative Analysis of this compound by GC-MS

This protocol describes the analysis of fatty acid methyl esters.[10][11][12][13]

-

Sample Preparation (Derivatization):

-

To a dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.

-

Heat at 80°C for 1 hour in a sealed tube.

-

Cool to room temperature and add 1 mL of hexane and 0.5 mL of water.

-

Vortex and centrifuge. The upper hexane layer contains the fatty acid methyl esters (FAMEs).

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Column: DB-WAX capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 10 minutes.

-

Mass Spectrometer: Agilent 5975C or similar.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

-

Quantification: Use an internal standard (e.g., methyl tridecanoate) for quantification. Create a calibration curve with authentic standards of this compound.

Mandatory Visualizations

Experimental Workflow for Enzyme Purification

Logical Relationship of the Biosynthetic Stages

Conclusion

The biosynthesis of this compound is a fascinating example of the interplay between different primary metabolic pathways. This guide provides a foundational understanding of this process, from the initial precursor to the final methylated product. The detailed protocols and quantitative data herein serve as a valuable resource for researchers aiming to investigate this pathway further, whether for fundamental scientific discovery or for biotechnological applications. Further research is warranted to elucidate the specific kinetics and regulatory mechanisms of the enzymes involved in this specific biosynthetic route.

References

- 1. The specificity and kinetic mechanism of branched-chain amino acid aminotransferase from Escherichia coli studied with a new improved coupled assay procedure and the enzyme's potential for biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new approach on the purification of recombinant human soluble catechol-O-methyltransferase from an Escherichia coli extract using hydrophobic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdanderson.org [mdanderson.org]

- 7. researchgate.net [researchgate.net]

- 8. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro reconstitution and steady-state analysis of the fatty acid synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biosynthetic Pathway of Methyl 10-Methyldodecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 10-methyldodecanoate is an anteiso-branched-chain fatty acid methyl ester. Its biosynthesis is a multi-step enzymatic process that begins with the amino acid isoleucine. This technical guide delineates the core biosynthetic pathway, detailing the enzymatic reactions, key intermediates, and relevant quantitative data. Furthermore, it provides comprehensive experimental protocols for the analysis and in vitro reconstitution of this pathway, along with mandatory visualizations to facilitate a deeper understanding of the molecular workflows.

Introduction

Branched-chain fatty acids (BCFAs) are important components of the cell membranes of many bacteria, influencing membrane fluidity and environmental adaptation. This compound, a C13 anteiso-fatty acid methyl ester, is synthesized through a pathway that combines elements of amino acid catabolism and fatty acid synthesis, followed by a final methylation step. Understanding this pathway is crucial for various research applications, including the development of novel antimicrobial agents and the bioengineering of microorganisms for the production of specialty chemicals.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into two primary stages:

-

Formation of 10-Methyldodecanoic Acid: This stage involves the synthesis of the C13 anteiso-branched-chain fatty acid backbone.

-

Esterification to this compound: The completed fatty acid is then methylated to form the final product.

The overall pathway is depicted in the following diagram:

Stage 1: Biosynthesis of 10-Methyldodecanoic Acid

The synthesis of the branched-chain fatty acid backbone begins with the essential amino acid L-isoleucine.

Step 1: Transamination of Isoleucine

The initial step is the removal of the amino group from isoleucine. This reaction is catalyzed by a branched-chain amino acid transaminase (BCAT), which transfers the amino group to α-ketoglutarate, forming glutamate and the α-keto acid of isoleucine, α-keto-β-methylvalerate.

Step 2: Oxidative Decarboxylation

The resulting α-keto-β-methylvalerate undergoes oxidative decarboxylation, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex . This multi-enzyme complex converts α-keto-β-methylvalerate into 2-methylbutyryl-CoA, which serves as the primer for the synthesis of the anteiso-fatty acid.

Step 3: Fatty Acid Elongation

The 2-methylbutyryl-CoA primer is then elongated by the fatty acid synthase (FAS) system. In bacteria, this is typically a Type II FAS system, which consists of a series of discrete, monofunctional enzymes. The elongation process involves the sequential addition of two-carbon units derived from malonyl-CoA. For the synthesis of 10-methyldodecanoic acid (a C13 fatty acid), five cycles of elongation are required. Each cycle consists of four reactions: condensation, reduction, dehydration, and a second reduction.

Stage 2: Methyl Esterification

The final step in the biosynthesis of this compound is the esterification of the carboxyl group of 10-methyldodecanoic acid with a methyl group.

Step 4: O-Methylation

This reaction is catalyzed by a fatty acid O-methyltransferase (FAMT) . These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl donor, transferring the methyl group to the fatty acid and releasing S-adenosyl-L-homocysteine (SAH).

Quantitative Data

While specific kinetic data for the enzymes involved in the biosynthesis of this compound is limited, data from related enzymes acting on similar substrates provide valuable insights.

Table 1: Kinetic Parameters of Key Enzymes in Branched-Chain Fatty Acid Biosynthesis

| Enzyme | Organism | Substrate | Km (µM) | Vmax or kcat | Reference |

| Branched-chain amino acid aminotransferase (BCAT) | Escherichia coli | L-Isoleucine | 1,800 | - | [1] |

| Branched-chain α-keto acid dehydrogenase complex | Bovine Kidney | α-Keto-β-methylvalerate | 37 | 12 µmol/min/mg | [2] |

| Fatty Acid Synthase (metazoan) | - | Methylmalonyl-CoA | - | Lower turnover than with malonyl-CoA | [3][4] |

| Fatty Acid O-Methyltransferase (recombinant human soluble COMT) | Escherichia coli | S-adenosyl-L-methionine | 36 | 5500 nmol/h/mg | [5] |

Note: The data presented are for homologous enzymes and similar substrates and should be considered as approximations for the specific pathway of this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthetic pathway of this compound.

Purification of Key Enzymes

4.1.1. Purification of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

This protocol is adapted from the purification of bovine kidney BCKDH complex.[2]

-